1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclopropane rings. The presence of a chloromethyl group and a 4-ethylphenyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[111]pentane typically involves the generation of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through a continuous flow process that generates [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient and scalable route for producing the bicyclo[1.1.1]pentane core .
Industrial Production Methods: Industrial production of 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane may involve large-scale continuous flow synthesis techniques to ensure high yields and purity. The use of light and other energy sources to drive the reactions without additional additives or catalysts can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include the corresponding methyl derivative.
Scientific Research Applications
1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and 4-ethylphenyl groups. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can influence the compound’s binding affinity and specificity. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the 4-ethylphenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1-(Bromomethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.
1-(Chloromethyl)-3-(4-methylphenyl)bicyclo[1.1.1]pentane: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-ethylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-2-11-3-5-12(6-4-11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKVMJARSZLEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.